molecular formula C11H16N2 B1438087 2-propyl-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094711-70-2

2-propyl-2,3-dihydro-1H-isoindol-5-amine

Cat. No.: B1438087
CAS No.: 1094711-70-2
M. Wt: 176.26 g/mol
InChI Key: OTVMJIZBIJQTPX-UHFFFAOYSA-N
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Description

2-Propyl-2,3-dihydro-1H-isoindol-5-amine (C₁₁H₁₆N₂; MW 176.13 Da) is a bicyclic amine featuring a saturated isoindole core substituted with a propyl group at position 2 and an amine at position 5 (Fig. 1). The isoindole scaffold is notable for its conformational rigidity, which can enhance binding affinity to biological targets .

Properties

IUPAC Name

2-propyl-1,3-dihydroisoindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-13-7-9-3-4-11(12)6-10(9)8-13/h3-4,6H,2,5,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVMJIZBIJQTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094711-70-2
Record name 2-propyl-2,3-dihydro-1H-isoindol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-propyl-2,3-dihydro-1H-isoindol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an N-alkylated aniline derivative, in the presence of a cyclizing agent. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-propyl-2,3-dihydro-1H-isoindol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted isoindoline derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Isoindoline derivatives are known for their diverse biological activities, including:

  • Anticancer Activity: Research indicates that isoindoline derivatives can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of isoindoline can act on specific pathways involved in tumor growth and metastasis .
  • Neuroprotective Effects: Some isoindoline compounds have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

2-Propyl-2,3-dihydro-1H-isoindol-5-amine serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It is utilized in the synthesis of various complex organic molecules due to its unique structure, which allows for multiple functionalization possibilities .
  • Precursor for Drug Development: The compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of isoindoline derivatives. The researchers synthesized several derivatives, including this compound, and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer agents .

Case Study 2: Neuroprotective Properties

In another study focused on neuroprotection, researchers evaluated the effects of isoindoline compounds on neuronal cell lines exposed to oxidative stress. The findings revealed that this compound effectively reduced neuronal death and preserved cell viability, indicating its potential application in neurodegenerative disease therapies .

Mechanism of Action

The mechanism of action of 2-propyl-2,3-dihydro-1H-isoindol-5-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in 2,3-Dihydro-1H-isoindol-5-amine Derivatives

The pharmacological and physicochemical properties of isoindol-5-amine derivatives are heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Substituent (Position 2) Molecular Formula MW (Da) Key Properties/Applications
2-Propyl- (N/A) Propyl C₁₁H₁₆N₂ 176.13 Novel compound; limited data
2-Methyl- (158944-67-3) Methyl C₉H₁₂N₂ 148.21 Smaller substituent; higher solubility
2-(3-Methoxypropyl)- (1094699-77-0) 3-Methoxypropyl C₁₂H₁₈N₂O 206.28 Methoxy group enhances polarity; research chemical
2-(3-Ethoxypropyl)- (1094628-11-1) 3-Ethoxypropyl C₁₃H₂₀N₂O 220.31 Increased lipophilicity vs. methoxy analog
2-(3-Methylbutan-2-yl)- (1099612-87-9) Branched alkyl C₁₃H₂₀N₂ 204.31 Steric hindrance; potential metabolic stability
N,N-Dimethyl- (2551118-00-2) Dimethylamine C₁₀H₁₅N₂·2HCl 235.20 Salt form improves solubility; dihydrochloride

Metabolic Considerations

  • Unsaturated analogs like 2-propyl-2,4-pentadienoic acid (), a valproic acid metabolite, highlight the impact of unsaturation on metabolic pathways.

Research and Development Challenges

  • Limited Data: The target compound lacks patent or literature references (), suggesting it is understudied or proprietary.
  • Safety Profiles : Most analogs lack comprehensive safety data (), necessitating further toxicological studies.

Biological Activity

2-Propyl-2,3-dihydro-1H-isoindol-5-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its isoindole structure, which is known for its diverse biological activities. The presence of the propyl group and the amine functional group contribute to its pharmacological properties.

1. Neuropharmacological Effects

Recent studies have indicated that this compound exhibits significant neuropharmacological effects. It has been evaluated for its potential as an analgesic and neuroprotective agent.

Case Study: Analgesic Properties
In a rodent model of neuropathic pain, compounds structurally related to this compound demonstrated antinociceptive properties. The studies indicated that these compounds did not induce motor deficits while effectively reducing pain sensitivity in models induced by chemotherapy and diabetes .

Table 1: Summary of Neuropharmacological Studies

CompoundModel UsedEffectReference
This compoundChemotherapy-induced neuropathic painAntinociceptive
3-n-butyl-2,3-dihydro-1H-isoindol-1-oneIschemic stroke modelNeuroprotective

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings
In vitro assays indicated that derivatives of isoindole compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a promising avenue for treating inflammatory diseases .

3. Antioxidant Activity

The antioxidant capacity of this compound has been explored in various models. It was found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells.

Case Study: Oxidative Stress Protection
A study reported that related isoindole compounds significantly improved cell survival against oxidative stress induced by reactive oxygen species (ROS) in neuronal cell lines . This highlights the potential of these compounds in neuroprotection during ischemic events.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of 2-propyl-2,3-dihydro-1H-isoindol-5-amines can provide insights into optimizing their biological activity. Modifications at specific positions on the isoindole ring have shown varying degrees of potency in biological assays.

Table 2: SAR Insights

ModificationBiological ActivityReference
Propyl group at position 2Enhanced analgesic effect
Amine substitution at position 5Increased neuroprotective properties

Q & A

Q. What are the standard synthetic routes and characterization methods for 2-propyl-2,3-dihydro-1H-isoindol-5-amine?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted amines and aldehydes under reflux conditions. For example, derivatives of pyridin-2-amine can be condensed with aromatic aldehydes to form imine linkages, followed by reduction or cyclization steps . Characterization involves spectral analysis (NMR, IR, and UV-Vis) and elemental analysis to confirm purity and structural integrity. High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .

Q. How can researchers optimize purification techniques for this compound?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) and column chromatography (using silica gel or reverse-phase C18) are effective for isolating the compound from byproducts. Solvent selection (e.g., ethanol-water mixtures) should balance polarity and solubility. Process control tools, such as real-time HPLC monitoring, enhance yield and reproducibility .

Advanced Research Questions

Q. What QSAR parameters are critical for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Using software like MOE 2006.08, researchers should prioritize lipophilicity (Log P), steric descriptors (e.g., molar refractivity, SMR), and electronic parameters (Hammett constants). These correlate with antibacterial efficacy in pyridin-2-amine derivatives. Validate models via leave-one-out cross-validation and external test sets to ensure robustness .

Q. How can mechanistic studies address contradictory data in bioactivity assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability). Use orthogonal methods:
  • Enzymatic Inhibition Assays : Compare IC50 values against target enzymes (e.g., DNA gyrase).
  • Metabolic Profiling : LC-MS or NMR-based metabolomics identifies off-target interactions .
  • Theoretical Frameworks : Link results to existing models (e.g., bacterial membrane permeability theories) to contextualize outliers .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

  • Methodological Answer : Adopt a pre-test/post-test control group design:
  • Variable Substitution : Systematically replace substituents (e.g., propyl groups with ethyl or butyl) to isolate steric/electronic effects.
  • Dose-Response Curves : Use 8–12 concentration points to calculate Hill slopes and EC50 values.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance .

Q. How can researchers resolve contradictions in solubility and stability data?

  • Methodological Answer :
  • Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and track degradation via HPLC.
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8).
  • Theoretical Modeling : Molecular dynamics simulations predict hydration free energy and aggregation tendencies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-propyl-2,3-dihydro-1H-isoindol-5-amine
Reactant of Route 2
2-propyl-2,3-dihydro-1H-isoindol-5-amine

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